molecular formula C21H30N2O B5529121 1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol

1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol

Cat. No.: B5529121
M. Wt: 326.5 g/mol
InChI Key: MJEVIEFAJIJTHP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol is a complex organic compound with a unique structure that includes a cyclopentyl group, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol typically involves multiple steps, including the formation of the cyclopentyl group, the introduction of the piperazine ring, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often require advanced equipment and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while reduction may produce various hydrocarbons.

Scientific Research Applications

1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Researchers are exploring its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways within biological systems These interactions can lead to various effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol include other molecules with cyclopentyl, piperazine, and phenyl groups. Examples include:

  • 1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-22-15-17-23(18-16-22)14-8-7-13-21(24,20-11-5-6-12-20)19-9-3-2-4-10-19/h2-4,9-10,20,24H,5-6,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEVIEFAJIJTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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